5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 187.63 g/mol. This compound is characterized by its bicyclic structure, which includes a pyridine and a pyrimidine ring, making it a valuable scaffold in drug design and development. The hydrochloride form enhances its solubility and stability, which are crucial for biological applications .
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride typically involves several key steps:
The entire synthetic process may involve purification steps such as recrystallization or chromatography to isolate the desired product with high purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride features a bicyclic framework composed of a pyridine ring fused with a pyrimidine ring. The presence of a carbonyl group at position 4 contributes to its reactivity and biological activity.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound makes it suitable for further modifications that can enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with specific enzymes and receptors within biological systems.
Research indicates that this compound can significantly affect gene expression and cellular metabolism through these mechanisms.
Relevant data include melting point (not specified), boiling point (not specified), and specific reactivity profiles based on functional groups present in the molecule .
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride has several applications in scientific research:
This compound's versatility makes it an important subject of study in medicinal chemistry and related fields.
The construction of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core typically begins with substituted piperidin-4-ones as foundational building blocks. A prevalent industrial route involves the Gewald reaction, where piperidin-4-one derivatives (e.g., 1) react with ethyl cyanoacetate and elemental sulfur under reflux in ethanol, catalyzed by morpholine, to yield 2-aminothiophene-3-carboxylate intermediates (4a,b). This step achieves high atom economy but requires meticulous control of temperature (80–90°C) and stoichiometry to prevent polysulfide byproducts [1] [6]. Subsequent cyclization employs formamidine acetate in dimethylformamide (DMF) at 100°C, facilitating intramolecular condensation to form the tetrahydropyridothienopyrimidine scaffold (5a,b). Critical to this stage is the exclusion of moisture to avoid hydrolysis of the enamine intermediate. Finally, chlorination using phosphoryl chloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C introduces the C4-chlorine leaving group (6a,b), enabling downstream nucleophilic substitutions. Yield optimization hinges on DBU concentration, with a 1.2:1 DBU:POCl₃ ratio providing >85% conversion while minimizing racemization [6].
Table 1: Key Intermediates and Yields in Core Scaffold Synthesis
Intermediate | Reaction | Conditions | Yield (%) |
---|---|---|---|
4a,b | Gewald Reaction | EtOH, Morpholine, 80°C, 8h | 70–85 |
5a,b | Cyclization | Formamidine Acetate, DMF, 100°C, 12h | 65–75 |
6a,b | Chlorination | POCl₃, DBU, 50°C, 4h | 80–90 |
Cyclization strategies are pivotal for assembling the bicyclic framework. Acid-mediated cyclodehydration is a workhorse method, where formamidine acetate acts as both a nitrogen source and dehydrating agent. The reaction proceeds via nucleophilic attack of the thiophene amino group on the ketone carbonyl, followed by elimination of ammonia. Microwave-assisted protocols have reduced this step from 12 hours to 45 minutes, enhancing throughput without epimerizing the C6 chiral center [6]. Alternative routes leverage enamine formation: treating 1-benzyl-4-ethoxycarbonyl-3-piperidone with ammonium acetate yields enamines (2), which undergo cyclocondensation with isocyanates or amidines to form pyrido[3,4-d]pyrimidines. This method is regiospecific but requires anhydrous conditions to prevent hydrolysis [5] [10]. For the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine regioisomer, cyclization employs urea-glyoxylate adducts under acidic conditions, though yields are 15% lower due to competing N7-alkylation [10].
The C4-chloro group serves as a linchpin for introducing structural diversity via nucleophilic aromatic substitution (SNAr). Amination with primary or secondary amines (e.g., neopentylamine, 3,8-diazabicyclo[3.2.1]octane) in ethanol at 50–60°C installs alkyl/cyclic amine substituents, with electron-donating amines requiring DBU catalysis to offset reduced nucleophilicity [9]. Aryl coupling via Suzuki-Miyaura reactions enables C8-aryl diversification; however, the tetrahydropyridine nitrogen must be Boc-protected to prevent Pd chelation. For instance, coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives with C4-chloro intermediates achieves >90% conversion using Pd(dppf)Cl₂ catalyst [7] [9]. Bioisosteric replacements are strategically employed: substituting the phenyl ring with pyridine (as in 11l-y) enhances water solubility and H-bonding capacity, improving target engagement. Meta-substituted fluorophenyl groups confer optimal VEGFR-2 inhibition (IC₅₀ = 2.81 μM for 11n) by filling a hydrophobic subpocket [6].
Table 2: Biological Activity of Select C8-Functionalized Derivatives
Compound | C8 Substituent | VEGFR-2 IC₅₀ (μM) | Antiproliferative Activity (IC₅₀, μM) |
---|---|---|---|
11a | Phenyl | 7.34 | 23.34 (MCF-7) |
11b | 3-Methylphenyl | 8.22 | 8.22 (MCF-7) |
11n | 4-(Morpholinomethyl)phenyl | 2.81 | 5.20 (HUVEC) |
11h | 3,5-Dichlorophenyl | 7.44 | 13.60 (HEPG-2) |
Hydrochloride salt formation is critical for enhancing crystallinity, stability, and bioavailability. The free base is dissolved in anhydrous dichloromethane (DCM) or ethyl acetate, and hydrogen chloride gas is bubbled through at 0–5°C to precipitate the salt. Solvent selection dictates crystal morphology: DCM yields fine needles, while ethyl acetate produces prismatic crystals with superior filtration properties [4] [5]. Counter-solvent crystallization using methanol-diethyl ether (1:5 v/v) achieves >99.5% purity by precipitating amorphous salts, effectively scavenging residual Pd catalysts. Purification via recrystallization from ethanol/water (3:1) removes regioisomeric impurities; optimal recovery (78%) occurs at a cooling rate of 10°C/hour to prevent oiling out. Lyophilization generates a stable, non-hygroscopic powder suitable for formulation, with water content <0.5% w/w by Karl Fischer titration [2] [4].
Industrial synthesis prioritizes green solvent substitution to reduce environmental impact. Cyclization steps transition from DMF to polar aprotic alternatives like N-methyl-2-pyrrolidone (NMP) or cyclopentyl methyl ether (CPME), lowering genotoxic impurities while maintaining >80% yield [6] [8]. Catalyst recycling is achieved using polymer-immobilized DBU in chlorination reactions, enabling three reuse cycles without loss of activity. For SNAr amination, microwave irradiation (120°C, 30 min) replaces conventional heating, reducing solvent consumption by 60%. Continuous flow hydrogenation over Pd/C catalysts (10 bar H₂, 50°C) debenzylates intermediates with a turnover number (TON) of 1,200, outperforming batch processing (TON = 400). Economic modeling confirms that switching from batch to flow for hydrochloride salt formation cuts production costs by 32% through reduced reactor downtime [4] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7